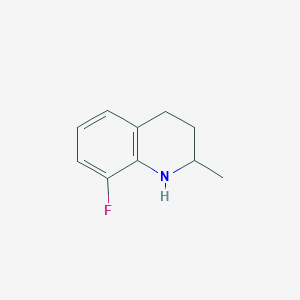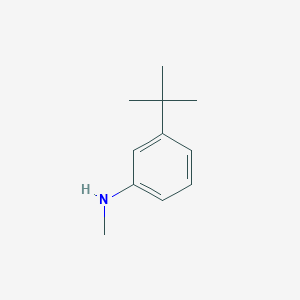
3-tert-Butyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-N-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a tert-butyl group at the third position and a methyl group attached to the nitrogen atom of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 3-tert-butylaniline with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-tert-Butylaniline
Reagent: Methyl iodide (CH3I)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Solvent: Anhydrous acetone or ethanol
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-Butyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-tert-Butyl-N-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functional materials.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may be investigated for its role in drug development and pharmaceutical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for various applications.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-N-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the tert-butyl and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
3-tert-Butylaniline: Lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the tert-butyl group on the aromatic ring.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains additional tert-butyl groups on the aromatic ring.
Uniqueness: 3-tert-Butyl-N-methylaniline is unique due to the presence of both the tert-butyl and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
1233505-67-3 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-tert-butyl-N-methylaniline |
InChI |
InChI=1S/C11H17N/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8,12H,1-4H3 |
Clé InChI |
RNFOZBRTSAIWFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



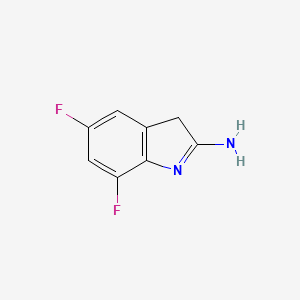
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
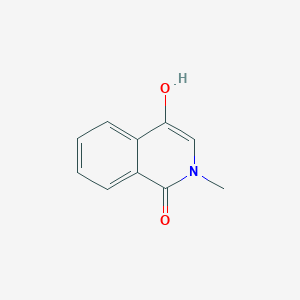
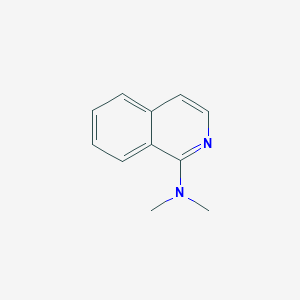
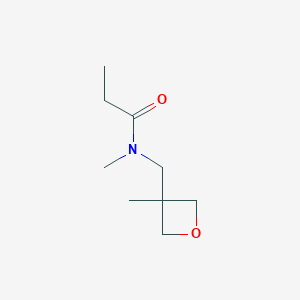





![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)
